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Abstract
ZP 120C is a synthetic dodecapeptide, Ac-RYYRWKKKKKKK-NH₂, identified as a potent and

selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also

known as the Opioid Receptor-Like 1 (ORL1) receptor. Its unique pharmacological profile,

characterized by a prolonged duration of action and functional selectivity, has made it a

valuable tool in physiological research, particularly in studies related to renal function and

cardiovascular regulation. This document provides an in-depth technical overview of the

discovery, synthesis pathway, and signaling mechanisms of ZP 120C.

Discovery and Rationale
ZP 120C was developed by the Danish biopharmaceutical company Zealand Pharma and

moved into Phase I clinical development in 2002.[1] The discovery was based on a rational

drug design strategy aimed at improving the metabolic stability and pharmacodynamic

properties of known NOP receptor ligands.

The design of ZP 120C originated from the shorter hexapeptide Ac-RYYRWK-NH₂, a known

partial agonist of the NOP receptor.[2] To enhance its biological activity and stability, a

"structure-inducing probe" (SIP) was conjugated to the C-terminus of the parent hexapeptide.

[2] This SIP consists of a sequence of six lysine (K) residues. The resulting dodecapeptide, ZP
120C (Ac-RYYRWKKKKKKK-NH₂), demonstrated a significantly greater magnitude and
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duration of action in vivo compared to its precursor, while retaining the desired partial agonist

profile at the NOP receptor.[2]

Synthesis Pathway: Solid-Phase Peptide Synthesis
(SPPS)
As a peptide, ZP 120C is synthesized using standard Solid-Phase Peptide Synthesis (SPPS)

techniques. The most common and appropriate method is the Fmoc/tBu (9-

fluorenylmethoxycarbonyl/tert-butyl) strategy, which allows for the stepwise assembly of the

amino acid chain on an insoluble resin support.

Synthesis Workflow
The synthesis proceeds from the C-terminus (the final Lysine) to the N-terminus (the acetylated

Arginine). A Rink Amide resin is typically used to generate the C-terminal amide functionality

upon final cleavage of the peptide from the support.
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Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of ZP 120C.
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Representative Experimental Protocol
The following protocol is a representative example for the manual solid-phase synthesis of ZP
120C.

Resin Preparation: Rink Amide resin (e.g., 0.5 mmol/g substitution) is swollen in N,N-

Dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin

with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF

and Dichloromethane (DCM).

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents relative to resin

loading) is pre-activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) (3 eq.) and an activation base like N,N-

Diisopropylethylamine (DIPEA) (6 eq.) in DMF. This solution is added to the resin and

agitated for 2-4 hours.

Side-Chain Protection: Amino acids with reactive side chains must be protected. For ZP
120C, this includes: Arg(Pbf), Tyr(tBu), Trp(Boc), and Lys(Boc).

Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence, from C-

terminus to N-terminus: Lys, Lys, Lys, Lys, Lys, Lys, Trp, Arg, Tyr, Tyr, Arg.

N-Terminal Acetylation: After the final amino acid (Arg) is coupled and its Fmoc group is

removed, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in

DMF.

Cleavage and Deprotection: The peptidyl-resin is washed, dried, and then treated with a

cleavage cocktail, typically Trifluoroacetic acid (TFA), water, and a scavenger like

Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. This cleaves the peptide from

the resin and removes all side-chain protecting groups simultaneously.

Purification: The TFA solution is collected, and the crude peptide is precipitated with cold

diethyl ether. The precipitate is then dissolved in a water/acetonitrile mixture and purified
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using reverse-phase high-performance liquid chromatography (RP-HPLC).

Final Product: The purified fractions are pooled and lyophilized to yield the final peptide as a

white powder.

Pharmacological Data
ZP 120C acts as a potent partial agonist at the human NOP receptor. Its activity has been

characterized in several in vitro and ex vivo assays.

Assay Type Preparation Parameter ZP 120C
N/OFQ
(Reference)

Reference

Receptor

Binding

CHO cells

with human

NOP

receptors

pKᵢ

(Displacemen

t of

[³H]N/OFQ)

9.6 - [2]

Functional

Activity

(cAMP)

CHO cells

with human

NOP

receptors

pEC₅₀

(Inhibition of

cAMP)

9.3 9.7 [2]

Functional

Activity

(Tissue)

Mouse Vas

Deferens

pEC₅₀

(Inhibition of

contraction)

8.6 - [2]

Table 1: In Vitro Pharmacological Profile of ZP 120C.

Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

inhibitory Gαᵢ/ₒ family of G proteins.[3] Activation of the NOP receptor by ZP 120C initiates a

cascade of intracellular signaling events.

G Protein-Mediated Signaling
Receptor Activation: ZP 120C binds to the NOP receptor, inducing a conformational change.
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G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the

α-subunit of the associated Gᵢ/ₒ protein, causing the dissociation of the Gαᵢ/ₒ-GTP and Gβγ

subunits.

Downstream Effectors:

Adenylyl Cyclase Inhibition: The Gαᵢ/ₒ-GTP subunit directly inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This is a

canonical pathway for NOP receptor activation.

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-

protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux

and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels

(VGCCs), reducing calcium influx.[4][5] Both actions decrease neuronal excitability.

MAPK Pathway: NOP receptor activation has also been shown to stimulate the mitogen-

activated protein kinase (MAPK) cascade, including ERK1/2, which can influence gene

expression and long-term cellular changes.[3][5]
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Figure 2: NOP receptor signaling pathway activated by ZP 120C.

β-Arrestin Pathway
Like many GPCRs, the NOP receptor can also engage β-arrestin-dependent signaling

pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled

receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is critical for
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receptor desensitization and internalization, but can also initiate G protein-independent

signaling cascades, including activation of the MAPK pathway.[3] The specific bias of ZP 120C
for G protein versus β-arrestin pathways contributes to its overall pharmacological profile.

Key Experimental Methodologies
The pharmacological properties of ZP 120C were determined using standard, validated assays

in the field of GPCR research.

cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following NOP receptor

activation.

Objective: To determine the functional potency (EC₅₀) of ZP 120C by measuring its ability to

inhibit cAMP production.

Protocol Outline:

Cell Culture: CHO or HEK293 cells stably expressing the human NOP receptor are

cultured in appropriate media.

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation. They are then stimulated with forskolin (a direct activator of

adenylyl cyclase) to induce a high basal level of cAMP.

Agonist Treatment: Cells are concurrently treated with varying concentrations of ZP 120C.

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP

concentration is measured using a competitive immunoassay, such as Homogeneous

Time-Resolved Fluorescence (HTRF) or an enzyme-fragment complementation-based

assay (e.g., GloSensor).[6][7]

Data Analysis: The decrease in cAMP levels relative to forskolin-only treated cells is

plotted against the ZP 120C concentration to generate a dose-response curve and

calculate the EC₅₀ value.
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Mouse Vas Deferens (MVD) Bioassay
This ex vivo assay is a classic pharmacological preparation used to assess the activity of NOP

and opioid receptor ligands.[8]

Objective: To measure the inhibitory effect of ZP 120C on neurotransmitter release in a

peripheral tissue.

Protocol Outline:

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ

bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at

37°C and aerated with carbogen (95% O₂, 5% CO₂).

Electrical Field Stimulation: The tissue is subjected to electrical field stimulation via two

platinum electrodes, which causes nerve-mediated contractions of the smooth muscle.

Drug Addition: Once stable, twitch-like contractions are established, cumulative

concentrations of ZP 120C are added to the organ bath.

Measurement: The inhibitory effect of ZP 120C on the amplitude of the electrically-induced

contractions is recorded using an isometric force transducer.

Data Analysis: The percentage inhibition of contraction is plotted against the ZP 120C
concentration to determine the EC₅₀ value.

Conclusion
ZP 120C is a rationally designed peptide agonist of the NOP receptor with a distinct

pharmacological profile. Its synthesis is achieved through well-established solid-phase peptide

chemistry. It exerts its biological effects primarily through the Gᵢ/ₒ signaling pathway, leading to

the inhibition of adenylyl cyclase and modulation of key ion channels. The detailed

understanding of its synthesis and mechanism of action provides a solid foundation for its

continued use as a research tool and for the development of novel therapeutics targeting the

NOP receptor system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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